molecular formula C7H8ClN B037990 2-(Chloromethyl)aniline CAS No. 114059-99-3

2-(Chloromethyl)aniline

Cat. No.: B037990
CAS No.: 114059-99-3
M. Wt: 141.6 g/mol
InChI Key: JFJQMUQRTCGSFC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)aniline, also known as benzenamine, 2-(chloromethyl)-, is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline where a chloromethyl group is substituted at the ortho position relative to the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)aniline can be synthesized through several methods. One common approach involves the chloromethylation of aniline. This process typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at temperatures around 0-5°C .

Another method involves the reaction of 2-nitrobenzyl chloride with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group, forming this compound .

Industrial Production Methods

Industrial production of this compound often employs the chloromethylation of aniline due to its efficiency and cost-effectiveness. The process involves the use of formaldehyde and hydrochloric acid with a catalyst like zinc chloride. The reaction is carried out in large reactors under controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-methylbenzenamine.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-(Chloromethyl)aniline has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and resins.

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules.

    Industrial Chemistry: It is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)aniline largely depends on its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution reactions. The amino group can also engage in hydrogen bonding and other interactions, influencing the compound’s behavior in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)aniline is unique due to the presence of both an amino group and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2-(chloromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJQMUQRTCGSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449180
Record name 2-chloromethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114059-99-3
Record name 2-chloromethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does 2-(chloromethyl)aniline participate in the synthesis of complex heterocycles?

A: this compound serves as a precursor to reactive aza-o-quinone methides. These intermediates readily undergo [, ] cycloaddition reactions with various nucleophiles, such as indoles [] and benzofurans []. This reactivity enables the construction of diverse heterocyclic scaffolds, including tetrahydro-5H-indolo[2,3-b]quinolines [] and tetrahydrobenzofuro[3,2-b]quinolines [], through efficient copper-catalyzed cascade reactions.

Q2: What are the advantages of using this compound in these reactions compared to other synthetic approaches?

A2: Employing this compound offers several benefits:

  • Broad Substrate Scope: The methodology tolerates a wide range of functional groups on both the this compound and the reacting partner (e.g., indoles, benzofurans), enabling the synthesis of diversely substituted heterocycles [, ].

Q3: What is the role of the copper catalyst in these reactions?

A: While the exact mechanism is still under investigation, evidence suggests that the copper catalyst facilitates the formation of a radical intermediate from this compound []. This radical then adds to the double bond of the reacting partner (e.g., indole, benzofuran), triggering a cyclization cascade that ultimately leads to the desired heterocyclic product.

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